molecular formula C15H13N5O2S B12517909 3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one CAS No. 682745-92-2

3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one

Cat. No.: B12517909
CAS No.: 682745-92-2
M. Wt: 327.4 g/mol
InChI Key: KFVVKYPCJDVXLM-UHFFFAOYSA-N
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Description

3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one is a complex organic compound that features a combination of thiazole, oxazole, and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, oxazoles.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one involves interaction with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

682745-92-2

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-methyl-4-[[4-[C-methyl-N-(1,3-thiazol-2-yl)carbonimidoyl]phenyl]diazenyl]-4H-1,2-oxazol-5-one

InChI

InChI=1S/C15H13N5O2S/c1-9(17-15-16-7-8-23-15)11-3-5-12(6-4-11)18-19-13-10(2)20-22-14(13)21/h3-8,13H,1-2H3

InChI Key

KFVVKYPCJDVXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C1N=NC2=CC=C(C=C2)C(=NC3=NC=CS3)C

Origin of Product

United States

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